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molecular formula C7H3Cl2FO2 B1298549 2,4-Dichloro-5-fluorobenzoic acid CAS No. 86522-89-6

2,4-Dichloro-5-fluorobenzoic acid

Cat. No. B1298549
M. Wt: 209 g/mol
InChI Key: KZCWJHUTTSVCRO-UHFFFAOYSA-N
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Patent
US05481032

Procedure details

28.7 g (0.1 mol) of 2,4-dichloro-4',5-difluorobenzophenone are dissolved in 250 g of 10% oleum, and 25 g of 50% hydrogen peroxide solution are added at temperatures up to 30° C. When the metered addition has ended (30 min), the mixture is heated for 8 h at 50° C. and, after cooling, is poured on to 250 g of ice. This mixture is kept for 8 h at 140° C. and 4-fluorophenol is then recovered by steam distillation (7.5 g, 0.0673 mol, 67%, m.p. (DSC) 42.6° C.). 2,4-dichloro-5-fluorobenzoic acid is isolated as described in Example 1 (17.0 g, 0.0813 mol, 81%, m.p. 143°-145° C.). (DSC =differential scanning calorimetry)
Name
2,4-dichloro-4',5-difluorobenzophenone
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[C:15]([Cl:17])[C:14]([F:18])=[CH:13][C:3]=1[C:4](C1C=CC(F)=CC=1)=[O:5].[OH:19]O>OS(O)(=O)=O.O=S(=O)=O>[Cl:1][C:2]1[CH:16]=[C:15]([Cl:17])[C:14]([F:18])=[CH:13][C:3]=1[C:4]([OH:5])=[O:19] |f:2.3|

Inputs

Step One
Name
2,4-dichloro-4',5-difluorobenzophenone
Quantity
28.7 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C(=C1)Cl)F
Name
Quantity
250 g
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
OO
Step Three
Name
ice
Quantity
250 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the metered addition
CUSTOM
Type
CUSTOM
Details
(30 min)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
DISTILLATION
Type
DISTILLATION
Details
4-fluorophenol is then recovered by steam distillation (7.5 g, 0.0673 mol, 67%, m.p. (DSC) 42.6° C.)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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